5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorobenzyl chloride with N-methylthiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiadiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound shows promise as an insecticide and fungicide, providing protection against various pests and diseases.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares a similar benzyl group but has a different heterocyclic ring structure.
4-Chlorobenzyl chloride: A precursor in the synthesis of various benzyl derivatives, including 5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine.
Uniqueness
5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
87410-78-4 |
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Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
NEGFCRZCHDHJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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